

The Pharmacological Landscape of Glycyrrhiza uralensis: A Technical Guide to its Bioactive Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Neoisoliquiritin	
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Introduction

Glycyrrhiza uralensis, commonly known as Chinese licorice, has been a cornerstone of traditional medicine for centuries. Its extensive use is attributed to a rich chemical composition, primarily of triterpenoids and flavonoids, which exhibit a wide array of pharmacological effects.

[1][2] This technical guide provides an in-depth analysis of the pharmacological properties of Glycyrrhiza uralensis extracts, focusing on their molecular mechanisms and therapeutic potential. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this versatile medicinal plant.

The primary bioactive constituents of Glycyrrhiza uralensis include triterpene saponins, such as glycyrrhizin, and a diverse group of flavonoids, including liquiritin, isoliquiritin, liquiritigenin, and isoliquiritigenin.[3][4] These compounds are responsible for the plant's significant anti-inflammatory, antiviral, neuroprotective, metabolic regulatory, and anticancer properties.[1][3]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological effects of various extracts and isolated compounds from Glycyrrhiza uralensis.

Table 1: Anti-inflammatory Activity of Glycyrrhiza uralensis Constituents



Compound	Assay	System	IC50 Value	Reference
Glycyrrhizin	Nitric Oxide (NO) Production Inhibition	IL-1β-treated rat hepatocytes	1176 μΜ	[5]
Isoliquiritigenin	Nitric Oxide (NO) Production Inhibition	IL-1β-treated rat hepatocytes	11.9 μΜ	[5]
Isoliquiritin	Nitric Oxide (NO) Production Inhibition	IL-1β-treated rat hepatocytes	41.2 μΜ	[5]
Liquiritigenin	Nitric Oxide (NO) Production Inhibition	IL-1β-treated rat hepatocytes	28.4 μΜ	[5]

Table 2: Antiviral Activity of Glycyrrhiza uralensis Extracts and Compounds

Agent	Virus	Cell Line	IC50 Value	Reference
Radix Glycyrrhizae Water Extract	Human Respiratory Syncytial Virus (HRSV)	НЕр-2	29.4 μg/ml	[6]
Radix Glycyrrhizae Water Extract	Human Respiratory Syncytial Virus (HRSV)	A549	10.9 μg/ml	[6]
Glycyvir (Glycyrrhizin derivative)	SARS-CoV-2	Vero E6	2–8 μΜ	[7]
Glycyvir (Glycyrrhizin derivative)	HIV pseudovirus (subtype B)	TZM-bl	3.9–27.5 μM	[7]



Table 3: Anticancer Activity of Glycyrrhiza uralensis Extracts and Compounds

Agent	Cancer Cell Line	Effect	Concentration	Reference
Ethanol Extract	HT-29 (Colon Cancer)	Inhibition of proliferation	200 μg/ml	[8]
80% Ethanol Extract	MCF-7 (Breast Cancer)	Induction of apoptosis	100 μg/ml	[9]
Liquiritin	SW480 (Colorectal Cancer)	Inhibition of proliferation, colony formation, relocation, and invasion	Not specified	[10]

Table 4: Enzyme Inhibitory Activity of Glycyrrhiza uralensis Compounds

Compound	Enzyme	IC50 Value	Reference
(3R)-vestitol	CYP3A4	3.6 μΜ	[11]
Liquiritigenin 7,4'- diglucoside	CYP3A4	17 μΜ	[11]
4-hydroxyguaiacol apioglucoside	CYP3A4	20 μΜ	[11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological effects of Glycyrrhiza uralensis extracts.

Anti-inflammatory Activity: LPS-Induced Inflammation in RAW 264.7 Macrophages



This protocol outlines the procedure to assess the anti-inflammatory effects of Glycyrrhiza uralensis extracts by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.

- a. Cell Culture and Treatment:
- RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin at 37°C in a 5% CO2 incubator.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of Glycyrrhiza uralensis extract or isolated compounds for 1 hour.
- Following pre-treatment, cells are stimulated with 1 μg/mL of LPS for 24 hours.[1]
- b. Nitric Oxide (NO) Production Assay (Griess Test):
- After the 24-hour incubation, the cell culture supernatant is collected.
- 50 μL of the supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.[1]
- c. Cytokine Measurement (ELISA):
- The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]

Antiviral Activity: Plaque Reduction Assay for Human Respiratory Syncytial Virus (HRSV)



This protocol describes the plaque reduction assay used to determine the antiviral activity of Glycyrrhiza uralensis extracts against HRSV in human respiratory tract cell lines (HEp-2 and A549).[6]

- a. Cell and Virus Preparation:
- HEp-2 or A549 cells are seeded in 12-well plates and grown to form a monolayer.
- A stock of HRSV is diluted to a concentration that produces a countable number of plaques.
- b. Infection and Treatment:
- The cell monolayers are inoculated with a mixture of HRSV (approximately 200 plaqueforming units/well) and various concentrations of the licorice extract or compound.
- The plates are incubated for 1 hour to allow for viral adsorption.
- c. Plaque Formation and Visualization:
- After incubation, the inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells, thus forming localized plaques.
- The plates are incubated for 3 days at 37°C.
- The cell monolayers are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The percentage of plaque reduction compared to the untreated virus control is calculated to determine the antiviral activity.[6]

Neuroprotective Effect: Oxidative Stress-Induced Apoptosis in PC12 Cells

This protocol details the method to evaluate the neuroprotective effects of Glycyrrhiza uralensis compounds against oxidative stress-induced apoptosis in rat adrenal pheochromocytoma (PC12) cells.[12]

a. Cell Culture and Treatment:



- PC12 cells are cultured in a suitable medium and seeded in 96-well plates.
- The cells are pre-treated with different concentrations of the test compounds for 24 hours.
- b. Induction of Oxidative Stress:
- After pre-treatment, the cells are exposed to an apoptosis-inducing agent such as H2O2 (500 μmol/L) or 6-OHDA (200 μmol/L) for 12 hours to induce oxidative stress.[12]
- c. Cell Viability Assessment (MTT Assay):
- Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number
 of viable cells. The protective effect is determined by the percentage of increased cell
 viability in treated cells compared to cells exposed to the oxidative stressor alone.[12]

Signaling Pathways and Mechanisms of Action

Glycyrrhiza uralensis extracts and their bioactive compounds exert their pharmacological effects by modulating several key signaling pathways.

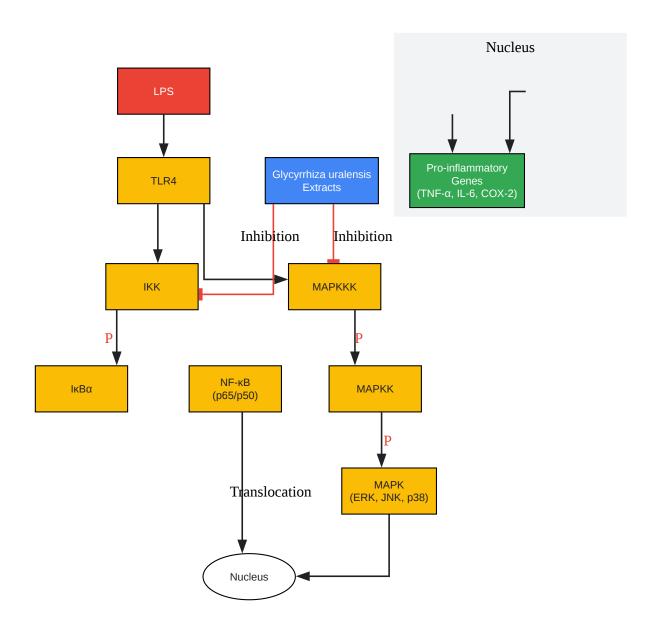
Inhibition of Inflammatory Pathways

The anti-inflammatory properties of Glycyrrhiza uralensis are primarily mediated through the inhibition of the NF-kB and MAPK signaling pathways.[13][14]

NF-κB Pathway: Compounds like glycyrrhizin and isoliquiritigenin can inhibit the
phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of
the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of proinflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[13]



• MAPK Pathway: Licorice components have been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, such as ERK, JNK, and p38.[13][14] By attenuating MAPK signaling, the production of various inflammatory mediators is suppressed.



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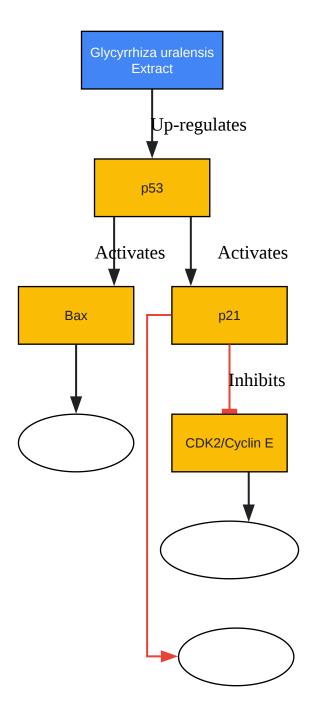
Caption: Inhibition of NF-kB and MAPK signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Glycyrrhiza uralensis extracts have demonstrated anticancer activity by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.

- Apoptosis Induction: The ethanolic extract of G. uralensis has been shown to induce apoptosis in MCF-7 breast cancer cells. This is associated with the up-regulation of the tumor suppressor gene p53 and the pro-apoptotic protein Bax, as well as the modulation of the Bcl-2/Bax protein family.[2][9]
- Cell Cycle Arrest: The same extract can induce G1 cell cycle arrest in MCF-7 cells. This is achieved through the up-regulation of p21 and the down-regulation of cyclin-dependent kinase 2 (CDK2) and cyclin E.[9]





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Caption: Induction of apoptosis and G1 cell cycle arrest.

Conclusion

The extracts of Glycyrrhiza uralensis and its isolated bioactive compounds present a compelling case for further investigation in the context of modern drug discovery and



development. The plant's diverse pharmacological activities, supported by a growing body of quantitative data, highlight its potential for therapeutic applications in a range of diseases, particularly those with an inflammatory component. The detailed experimental protocols and understanding of the underlying molecular mechanisms provided in this guide offer a solid foundation for researchers to build upon. Future studies should focus on clinical trials to validate these preclinical findings and to explore the synergistic effects of the complex mixture of compounds found in Glycyrrhiza uralensis extracts.

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References

- 1. Glycyrrhizic acid nanoparticles inhibit LPS-induced inflammatory mediators in 264.7 mouse macrophages compared with unprocessed glycyrrhizic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of General Toxicity of the Glycyrrhiza New Variety Extract in Rats [mdpi.com]
- 4. Acute and subchronic toxicity study of nonpolar extract of licorice roots in mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes PMC [pmc.ncbi.nlm.nih.gov]
- 6. viusid.bg [viusid.bg]
- 7. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Chemopreventive properties of the ethanol extract of chinese licorice (Glycyrrhiza uralensis) root: induction of apoptosis and G1 cell cycle arrest in MCF-7 human breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-colorectal cancer actions of Glycyrrhiza uralensis Fisch. and its underlying mechanism via HPLC integration and network pharmacological approaches PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacological Landscape of Glycyrrhiza uralensis: A Technical Guide to its Bioactive Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191949#pharmacological-effects-of-glycyrrhiza-uralensis-extracts]

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